N-Methyl-N'-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea
Description
N-Methyl-N’-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Properties
CAS No. |
59646-40-1 |
|---|---|
Molecular Formula |
C9H15N3S3 |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
1-methyl-3-[2-[(3-methyl-1,2-thiazol-4-yl)methylsulfanyl]ethyl]thiourea |
InChI |
InChI=1S/C9H15N3S3/c1-7-8(6-15-12-7)5-14-4-3-11-9(13)10-2/h6H,3-5H2,1-2H3,(H2,10,11,13) |
InChI Key |
ZFPBCBGBHVHIID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC=C1CSCCNC(=S)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea typically involves the reaction of 3-methyl-1,2-thiazole-4-carbaldehyde with N-methylthiourea in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-Methyl-N’-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Due to its potential anticancer properties, it is investigated for use in cancer treatment.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-N’-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The sulfur atom in the thiazole ring can also form covalent bonds with thiol groups in proteins, disrupting their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
N-Methyl-N’-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
